molecular formula C13H14N2O6S B2961214 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide CAS No. 25063-79-0

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Cat. No. B2961214
CAS RN: 25063-79-0
M. Wt: 326.32
InChI Key: WTMCMTFEJDQVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. It is a potent inhibitor of anion transporters and channels, and has been used to study the physiological and biochemical effects of these transporters and channels.

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy, particularly in treating cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Antimicrobial Derivatives : Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a series of benzenesulfonamide derivatives and evaluated their antibacterial and antifungal activities. Some compounds displayed significant antimicrobial activity, with notable potency against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition and Molecular Docking Studies

  • Schiff Bases of Sulfa Drugs : Alyar et al. (2019) synthesized Schiff bases derived from sulfa drugs and evaluated their effects on various enzymes. The compounds exhibited inhibitory effects on enzymes like tyrosinase, α-glucosidase, cholesterol esterase, and α-amylase. Molecular docking studies were performed to understand the binding interactions (Alyar et al., 2019).

Carbonic Anhydrase Inhibition

  • Ureido Benzenesulfonamides : Lolak, Akocak, Bua, and Supuran (2019) researched novel ureido benzenesulfonamides incorporating triazinyl moieties as potent inhibitors of human carbonic anhydrase, relevant for diseases like glaucoma, epilepsy, obesity, and cancer (Lolak, Akocak, Bua, & Supuran, 2019).

Synthesis and Characterization Studies

  • Sterically Hindered Isomeric Forms : Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) synthesized new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a comprehensive analysis including X-ray crystallography and quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-13(2)20-11(16)10(12(17)21-13)7-15-8-3-5-9(6-4-8)22(14,18)19/h3-7,15H,1-2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMCMTFEJDQVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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